Thermal Stability: Melting Point of the DABCO Salt vs. Piperazine, Morpholine, and Bipyridine Analogues
The anhydrous DABCO molecular salt (AA:DABCO) exhibits a melting point of 89.9 °C, as determined by differential scanning calorimetry (DSC) and confirmed by hot‑stage microscopy (HSM) [1]. This value is approximately 55 °C lower than the anhydrous piperazine salt (AA:PIP, 144.1 °C) and approximately 55 °C lower than the 4,4′‑bipyridine co‑crystal (AA:BIP, 144.6 °C), while being only 4 °C higher than the morpholine salt (AA:MORPH, 85.6 °C) [1]. Compared with pure azelaic acid (109–111 °C), the DABCO salt melts roughly 20 °C lower [1].
| Evidence Dimension | Melting point (onset, °C, DSC) |
|---|---|
| Target Compound Data | 89.9 °C (AA:DABCO, anhydrous molecular salt) |
| Comparator Or Baseline | Pure AA: 109–111 °C; AA:BIP: 144.6 °C; AA:PIP (anhydrous): 144.1 °C; AA:PIP (hydrate): 81.3 °C; AA:MORPH: 85.6 °C |
| Quantified Difference | AA:DABCO is 20 °C lower than pure AA, 55 °C lower than AA:PIP (anhydrous), and 4 °C higher than AA:MORPH |
| Conditions | DSC at 10 °C min⁻¹ under N₂; HSM on single crystals in fomblin oil (Martins et al., Cryst. Growth Des. 2016) |
Why This Matters
A melting point near 90 °C enables processing (e.g., hot‑melt extrusion, spray‑drying) at temperatures far below those required for the high‑melting piperazine salt, reducing thermal degradation risk for the API, while avoiding the sub‑ambient instability issues of the piperazine hydrate.
- [1] Martins, I. C. B.; Sardo, M.; Santos, S. M.; Fernandes, A.; Antunes, A.; André, V.; Mafra, L.; Duarte, M. T. Packing Interactions and Physicochemical Properties of Novel Multicomponent Crystal Forms of the Anti-Inflammatory Azelaic Acid Studied by X‑ray and Solid-State NMR. Cryst. Growth Des. 2016, 16, 154–166. View Source
